2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one
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Overview
Description
2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.
Acetylation: The final step involves the acetylation of the piperazine nitrogen using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly for its potential anti-inflammatory and antimicrobial properties.
Biological Studies: It is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline: This compound has a similar piperazine and acetyl moiety but differs in the substitution on the thiazole ring.
2-(4-Acetyl-piperazin-1-yl)-thiazole-5-carboxylic acid: This compound has a carboxylic acid group instead of the cyclohexylidene group.
Uniqueness
2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one is unique due to the presence of the cyclohexylidene group, which can influence its biological activity and pharmacokinetic properties. This structural feature may enhance its binding affinity to certain biological targets and improve its stability in biological systems.
Properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-5-cyclohexylidene-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-11(19)17-7-9-18(10-8-17)15-16-14(20)13(21-15)12-5-3-2-4-6-12/h2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSHVZSCAOLPQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)C(=C3CCCCC3)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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